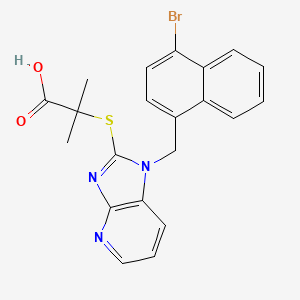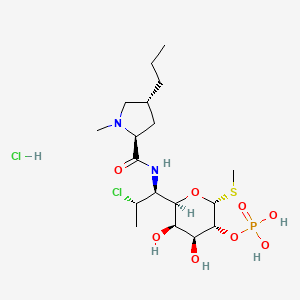
Clindamycin phosphate (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin phosphate (hydrochloride) is a lincosamide antibiotic derived from lincomycin. It is used to treat a variety of bacterial infections, including those caused by anaerobic bacteria, streptococci, staphylococci, and pneumococci . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active form, clindamycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clindamycin phosphate is synthesized from clindamycin hydrochloride. The process involves the reaction of clindamycin hydrochloride with phosphorus oxychloride in the presence of a base such as pyridine . The reaction mixture is then purified using ion-exchange chromatography .
Industrial Production Methods
Industrial production of clindamycin phosphate involves dissolving clindamycin hydrochloride in a suitable solvent, followed by the addition of phosphorus oxychloride and a base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity . The final product is obtained through filtration, evaporation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Clindamycin phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: Clindamycin phosphate is hydrolyzed in vivo by phosphatase enzymes to release the active clindamycin.
Substitution: Clindamycin phosphate can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products Formed
The major product formed from the hydrolysis of clindamycin phosphate is clindamycin, which is the active form of the drug . Other degradation products may include oxidized and substituted derivatives .
Scientific Research Applications
Clindamycin phosphate has a wide range of scientific research applications:
Mechanism of Action
Clindamycin phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This action prevents the elongation of peptide chains, leading to the inhibition of bacterial growth . The molecular target of clindamycin phosphate is the 23S rRNA of the bacterial ribosome .
Comparison with Similar Compounds
Clindamycin phosphate is often compared with other lincosamide antibiotics, such as lincomycin and clindamycin hydrochloride .
Lincomycin: Clindamycin phosphate has a broader spectrum of activity and better pharmacokinetic properties compared to lincomycin.
Clindamycin Hydrochloride: Clindamycin phosphate is a prodrug that is more suitable for parenteral administration, while clindamycin hydrochloride is used for oral administration.
Similar Compounds
- Lincomycin
- Clindamycin Hydrochloride
- Erythromycin
- Azithromycin
Clindamycin phosphate stands out due to its high efficacy, rapid conversion to the active form, and suitability for various routes of administration .
Properties
Molecular Formula |
C18H35Cl2N2O8PS |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate;hydrochloride |
InChI |
InChI=1S/C18H34ClN2O8PS.ClH/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H/t9-,10+,11-,12+,13+,14-,15+,16+,18+;/m0./s1 |
InChI Key |
BXFXGYXLHQNDRT-SHSUDHJHSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl.Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)



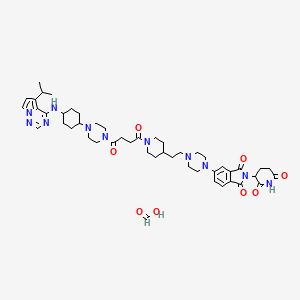
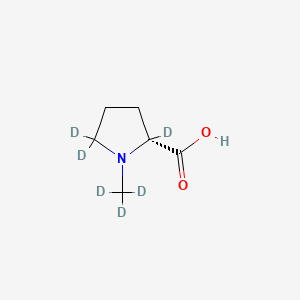
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
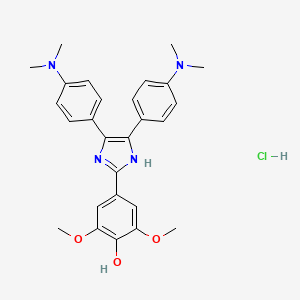
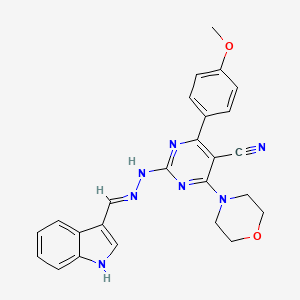
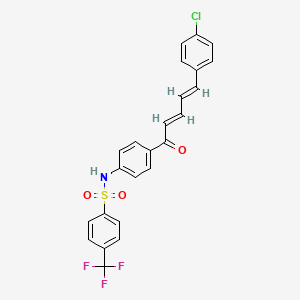
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
